N-(2-phenylbenzothiazol-6-yl)acetamidine

Lipophilicity optimization Drug-likeness Membrane permeability

N-(2-Phenylbenzothiazol-6-yl)acetamidine (CAS 863770-37-0) is a small-molecule heterocyclic amidine belonging to the 2-phenylbenzothiazole class, with a molecular formula of C₁₅H₁₃N₃S and a molecular weight of approximately 267.35 g/mol. The compound features an acetamidine group substituted at the 6-position of the benzothiazole core and an unsubstituted phenyl ring at the 2-position.

Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
Cat. No. B8400336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylbenzothiazol-6-yl)acetamidine
Molecular FormulaC15H13N3S
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC(=NC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)N
InChIInChI=1S/C15H13N3S/c1-10(16)17-12-7-8-13-14(9-12)19-15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17)
InChIKeyFUNJYPJBLKZZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylbenzothiazol-6-yl)acetamidine – Structural Baseline and Core Properties for Research Procurement


N-(2-Phenylbenzothiazol-6-yl)acetamidine (CAS 863770-37-0) is a small-molecule heterocyclic amidine belonging to the 2-phenylbenzothiazole class, with a molecular formula of C₁₅H₁₃N₃S and a molecular weight of approximately 267.35 g/mol . The compound features an acetamidine group substituted at the 6-position of the benzothiazole core and an unsubstituted phenyl ring at the 2-position. This scaffold is explicitly claimed within the genus of US7674809B2, which describes anti-inflammatory and analgesic heterocyclic amidines that inhibit nitric oxide (NO) production, and the specific structure appears as a disclosed example within the patent [1]. The compound's calculated physicochemical properties include an XLogP of 3.3, a topological polar surface area of 79.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, establishing a well-defined property profile for structure-activity relationship (SAR) studies .

Why N-(2-Phenylbenzothiazol-6-yl)acetamidine Cannot Be Interchanged with General Benzothiazole Acetamidines


Although the benzothiazole-acetamidine class encompasses a broad array of analogs, small structural variations at the 2-position and the acetamidine attachment point produce substantial differences in lipophilicity, hydrogen-bonding capacity, and patent-claim positioning that directly affect target engagement and intellectual property freedom-to-operate. The 2-phenyl substitution pattern in N-(2-phenylbenzothiazol-6-yl)acetamidine distinguishes it both from the simple 2-methyl or 2-unsubstituted benzothiazole derivatives with divergent property profiles, and from the regioisomeric benzothiazol-2-yl-acetamidine series that positions the functional amidine group at a different ring location with altered electronic distribution . These differences are not cosmetic—they define the compound's specific placement within the US7674809B2 patent landscape [1] and dictate its suitability for particular SAR campaigns where the 2-phenyl-6-acetamidino substitution pattern is the required pharmacophoric element.

N-(2-Phenylbenzothiazol-6-yl)acetamidine – Quantitative Differentiation Evidence Against Closest Analogs


2-Phenyl Substitution Confers a Lipophilicity Advantage of ΔLogP ≈ 0.42 over the Unsubstituted Benzothiazol-2-yl-acetamidine Scaffold

The target compound exhibits a computed XLogP of 3.3 , reflecting the contribution of the hydrophobic 2-phenyl substituent. In contrast, the unsubstituted comparator N-(1,3-benzothiazol-2-yl)acetamidine (CAS 2254-14-0), which lacks any 2-aryl substitution, has a computed LogP of 2.88 . This represents a ΔLogP of +0.42, which falls within a range known to influence membrane partitioning and oral absorption potential in lead optimization. The increased lipophilicity also distinguishes the compound from the more polar 2-amino-substituted benzothiazole derivatives that are commonly employed in fragment-based screening collections.

Lipophilicity optimization Drug-likeness Membrane permeability

Molecular Weight Differentiation of ΔMW ≈ 18–19 Da Separates the 2-Phenyl Analog from the 2-(4-Fluorophenyl) and 2-(4-Chlorophenyl) Congeners

The target compound has a molecular weight of approximately 267.35 g/mol (exact mass 267.083 Da) . The closest commercially available halogenated analog, N-[2-(4-fluorophenyl)benzothiazol-6-yl]acetamidine, has a molecular weight of 285.3 g/mol , representing a ΔMW of approximately +18 Da attributable to fluorine substitution. Similarly, the 4-chlorophenyl analog N-[2-(4-chlorophenyl)benzothiazol-6-yl]acetamidine (identified within US7674809B2 by SMILES) [1] carries a mass increase of approximately +34 Da relative to the target. The unsubstituted 2-phenyl variant therefore offers the lowest molecular weight and minimal steric bulk within this 6-acetamidino-2-arylbenzothiazole sub-series, an advantage when molecular weight minimization is a primary design criterion.

Halogen substitution SAR Molecular weight optimization Lead diversification

Regioisomeric Acetamidine Attachment at Position 6 versus Position 2 Produces a Topological Polar Surface Area Differential of +2.5 Ų

The target compound, with the acetamidine group at the benzothiazole 6-position, has a computed topological polar surface area (TPSA) of 79.5 Ų . The regioisomeric series N-(1,3-benzothiazol-2-yl)acetamidine (CAS 2254-14-0), bearing the acetamidine at the 2-position, exhibits a TPSA of 77.0 Ų . This ΔTPSA of +2.5 Ų reflects differences in the spatial orientation of the polar amidine moiety relative to the heterocyclic core and can influence predictions of passive membrane permeation, particularly CNS penetration where the 90 Ų threshold is a widely applied decision boundary. Although both values remain below 90 Ų, the difference is structurally meaningful for regioisomer selection in medicinal chemistry programs.

Regioisomer differentiation Polar surface area Blood-brain barrier prediction

Single Hydrogen Bond Donor Count Differentiates the Acetamidine Series from Amino-Substituted and Bis-Amidine Benzothiazole Derivatives

N-(2-Phenylbenzothiazol-6-yl)acetamidine possesses exactly one hydrogen bond donor (HBD) based on its computed molecular properties . This differentiates it from the related amino-amidine 2-phenylbenzothiazole series (e.g., compounds 12a, 12b in Racané et al., 2010), which bear both an amino and an amidine group yielding at least two HBDs per molecule [1]. The single HBD count also contrasts with diamidino-substituted 2-phenylbenzothiazoles (e.g., compound 9a in Racané et al., 2010) that present additional hydrogen bond donor capacity [1]. In the context of Lipinski's Rule of Five and beyond-Rule-of-Five chemical space, a reduction from two HBDs to one can markedly affect oral bioavailability predictions and permeability, making the mono-acetamidino scaffold a strategically distinct chemotype for lead optimization programs where minimizing HBD count is critical.

Hydrogen bond donors Rule-of-five compliance Ligand efficiency

Patent-Scaffold Specificity: The 2-Phenyl-6-acetamidino Substitution Pattern Is an Exemplified Substitution Within the US7674809B2 Genus with Explicit Structure Disclosure

The specific chemical structure of N-(2-phenylbenzothiazol-6-yl)acetamidine, identified by InChIKey FUNJYPJBLKZZMR, appears as a disclosed compound within US7674809B2, a patent covering anti-inflammatory and analgesic heterocyclic amidines that inhibit nitric oxide (NO) production [1]. Within the same patent genus, several close structural analogs are also disclosed, including the 4-chlorophenyl (InChIKey MTZBLIFXXRXZHS), the benzoxazole core variant (InChIKey ARXPULPEDFZCID), and the 2-methoxyphenyl variant (InChIKey QLZLSASBEPYRST) [1]. This explicit inclusion as a structurally defined example—rather than merely a generic Markush formula member—establishes a verifiable patent foothold that distinguishes this compound from benzothiazole acetamidines falling outside the 2-aryl-6-acetamidino substitution pattern or covered only by broader, less specific patent claims.

Patent landscape Freedom-to-operate NO inhibition

Computed Complexity Index of 338 Distinguishes the 2-Phenyl-6-acetamidino Scaffold from Simpler Benzothiazole Derivatives for Synthetic Tractability Assessment

The target compound has a computed complexity value of 338 based on its molecular structure, reflecting the combined contributions of the fused benzothiazole ring system, the 2-phenyl substituent, and the 6-acetamidino side chain . For comparison, the unsubstituted N-(1,3-benzothiazol-2-yl)acetamidine (CAS 2254-14-0; molecular formula C₉H₉N₃S, MW = 191.25 g/mol) is reported without a complexity value in the same database sources, but its notably lower molecular weight and reduced substitution pattern indicate a substantially simpler structure . This complexity differential positions the target compound as an intermediate-complexity scaffold within the broader benzothiazole-acetamidine chemical space, offering a practical balance between synthetic accessibility (two rotatable bonds) and structural sophistication suitable for medicinal chemistry diversification.

Synthetic complexity Scaffold diversity Library design

N-(2-Phenylbenzothiazol-6-yl)acetamidine – Preferred Application Scenarios Driven by Differential Evidence


SAR Exploration of the 2-Aryl Substituent in NO Inhibitory Benzothiazole Acetamidines

The 2-phenyl substituent on the target compound provides a baseline aromatic group with an XLogP of 3.3 and a molecular weight of 267.35 g/mol that sits at the lower end of the 2-aryl-substituted series. Researchers systematically varying the 2-aryl group—comparing the unsubstituted phenyl against the 4-fluorophenyl (MW = 285.3 g/mol, ΔMW = +18 Da), 4-chlorophenyl, and 2-methoxyphenyl analogs all disclosed within US7674809B2 [1]—can use the target as the reference compound to quantify the impact of halogen and methoxy substitution on potency, selectivity, and physicochemical properties within a single patent-defined chemical series.

Regioisomeric Profiling of Acetamidine Attachment in Benzothiazole-Based Kinase or Enzyme Inhibitor Programs

The 6-yl-acetamidine regioisomer (TPSA = 79.5 Ų) can be directly compared with the 2-yl-acetamidine regioisomer (TPSA = 77.0 Ų; ΔTPSA = +2.5 Ų) [1] to probe how the spatial orientation of the basic amidine group influences target binding, selectivity, and membrane permeability. This application is particularly relevant for CNS-targeted programs where TPSA values approaching 80 Ų may begin to impact blood-brain barrier penetration predictions, and for fragment-based screening where regioisomeric pairs are used to validate binding mode hypotheses.

Hydrogen Bond Donor Minimization Strategies in Lead Optimization of Antitumor Amidino-Benzothiazoles

With a single hydrogen bond donor (HBD = 1) , the target compound serves as a leaner comparator to the amino-amidine and diamidino 2-phenylbenzothiazole derivatives described by Racané et al. (2010) [1], which carry two or more HBDs. Medicinal chemistry teams pursuing oral bioavailability or CNS penetration can use the mono-acetamidino scaffold to assess whether reducing HBD count from ≥2 to 1 preserves antiproliferative activity while improving permeability-related ADME parameters, leveraging the published in vitro antitumor evaluation and in vivo acute toxicity data (LD₅₀ = 67.33–696.2 mg/kg) established for the related amidino-substituted 2-phenylbenzothiazole series.

Patent-Landscape-Aware Procurement for NO Inhibition and Anti-Inflammatory Drug Discovery Programs

Organizations developing NO production inhibitors for anti-inflammatory or analgesic indications can procure the target compound as a structurally exemplified reference standard within the US7674809B2 patent genus . Unlike compounds covered only by generic Markush descriptions, this compound benefits from explicit structural disclosure and can serve as a comparator for freedom-to-operate analyses, enabling research teams to benchmark novel analogs against a patent-exemplified 2-phenyl-6-acetamidino benzothiazole scaffold while navigating the intellectual property landscape.

Quote Request

Request a Quote for N-(2-phenylbenzothiazol-6-yl)acetamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.